molecular formula C16H13ClN2O2S B11462185 2-[(2-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

2-[(2-Chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11462185
M. Wt: 332.8 g/mol
InChI Key: WGAGMRFSWAPMCU-UHFFFAOYSA-N
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Description

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a sulfanyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki-Miyaura coupling.

    Attachment of the sulfanyl group: This step often involves the reaction of a thiol or disulfide with the oxadiazole intermediate under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with various aryl or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE has several scientific research applications, including:

    Medicinal Chemistry: It has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress and redox regulation.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may exert its effects by binding to enzymes or receptors involved in disease pathways, thereby modulating their activity. The compound’s sulfanyl group can also participate in redox reactions, influencing cellular redox balance and oxidative stress responses.

Comparison with Similar Compounds

2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds, such as:

    2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE: This compound has a bromophenyl group instead of a chlorophenyl group, which may influence its reactivity and biological activity.

    2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-HYDROXYPHENYL)-1,3,4-OXADIAZOLE: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and hydrogen bonding interactions.

    2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-NITROPHENYL)-1,3,4-OXADIAZOLE: This compound has a nitrophenyl group, which can undergo reduction reactions to form amines, potentially altering its biological activity.

The uniqueness of 2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C16H13ClN2O2S/c1-20-13-8-6-11(7-9-13)15-18-19-16(21-15)22-10-12-4-2-3-5-14(12)17/h2-9H,10H2,1H3

InChI Key

WGAGMRFSWAPMCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3Cl

Origin of Product

United States

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